Cas no 1803779-19-2 (2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid)

2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid
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- インチ: 1S/C11H6F3NO3/c12-11(13,14)9-2-1-6(5-16)7(3-10(17)18)8(9)4-15/h1-2,5H,3H2,(H,17,18)
- InChIKey: LWWCTGLHPVVTMK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C=O)C(CC(=O)O)=C1C#N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 385
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 78.2
2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023575-1g |
2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid |
1803779-19-2 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acidに関する追加情報
Comprehensive Overview of 2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid (CAS No. 1803779-19-2)
2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid (CAS No. 1803779-19-2) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique cyano, formyl, and trifluoromethyl functional groups, serves as a versatile intermediate in the development of novel therapeutic agents and advanced materials. Its molecular structure, which combines electron-withdrawing and electron-donating moieties, makes it particularly valuable for applications in medicinal chemistry and agrochemical innovation.
The growing interest in 2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid can be attributed to its potential role in addressing contemporary challenges in drug discovery, such as the need for targeted therapies and precision medicine. Researchers are increasingly exploring its utility in the synthesis of small-molecule inhibitors and bioconjugates, which are critical for treating complex diseases like cancer and metabolic disorders. Additionally, its trifluoromethyl group enhances metabolic stability, a property highly sought after in the design of next-generation pharmaceuticals.
From an industrial perspective, CAS No. 1803779-19-2 is recognized for its applicability in high-value chemical manufacturing. The compound's formyl and cyano groups enable diverse derivatization pathways, facilitating the production of customized intermediates for niche markets. This adaptability aligns with the rising demand for tailor-made chemicals in sectors such as electronics, where functionalized aromatics are essential for advanced material development.
Environmental and regulatory considerations also play a pivotal role in the discourse surrounding 2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid. As sustainability becomes a priority, researchers are investigating green synthesis methods to produce this compound with minimal ecological impact. Innovations such as catalytic oxidation and solvent-free reactions are being explored to align with global green chemistry initiatives, ensuring compliance with stringent environmental standards.
In the realm of academic research, CAS No. 1803779-19-2 is frequently cited in studies focusing on structure-activity relationships (SAR) and molecular docking. Its unique structural features make it an ideal candidate for probing enzyme-substrate interactions and ligand binding mechanisms. These investigations are crucial for advancing our understanding of biochemical pathways and accelerating the discovery of potent bioactive compounds.
The commercial viability of 2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid is further underscored by its presence in high-throughput screening libraries. Pharmaceutical companies and contract research organizations (CROs) utilize this compound to identify lead molecules with desirable pharmacokinetic properties. Its inclusion in such libraries reflects its potential to address unmet medical needs and drive innovation in drug development pipelines.
Looking ahead, the demand for CAS No. 1803779-19-2 is expected to rise in tandem with advancements in personalized medicine and combinatorial chemistry. As researchers continue to unravel its full potential, this compound is poised to play a pivotal role in shaping the future of therapeutic innovation and material science. Its multifaceted applications and adaptability ensure its relevance in an ever-evolving scientific landscape.
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